molecular formula C21H21N5O2 B6623320 N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

Cat. No. B6623320
M. Wt: 375.4 g/mol
InChI Key: CMYFRGBJBGRHRL-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTP is a piperidine-based compound that contains a triazole ring and a benzoylphenyl group.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, which regulates dopamine levels in the brain. By inhibiting the activity of the dopamine transporter, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide increases dopamine levels, leading to improvements in cognitive function and mood. N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide may also have other mechanisms of action, such as the inhibition of cancer cell proliferation through the induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been shown to improve cognitive function and mood by increasing dopamine levels in the brain. In cancer research, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. However, the exact biochemical and physiological effects of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide are still being studied.

Advantages and Limitations for Lab Experiments

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be produced in large quantities with high purity. This makes it a viable option for large-scale experiments. Additionally, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been shown to have potential applications in various fields, making it a versatile compound. However, one limitation of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide may have off-target effects, which can complicate its use in experiments.

Future Directions

There are several future directions for the study of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide. One direction is to further investigate its mechanism of action, particularly in the context of its potential applications in neuroscience and cancer research. Another direction is to modify its structure to improve its pharmacological properties, such as its selectivity and potency. Additionally, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects. Overall, the study of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has the potential to lead to significant advances in various fields, making it an exciting area of research.

Synthesis Methods

The synthesis of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves the reaction between 3-benzoylbenzaldehyde and 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide as a white solid with a purity of over 98%. The synthesis of N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been shown to inhibit the activity of the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain. This inhibition leads to an increase in dopamine levels, which has been linked to improvements in cognitive function and mood. N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has also been studied for its potential as an anticancer agent. In vitro studies have shown that N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been used as a starting point for the development of new drugs, as its structure can be modified to improve its pharmacological properties.

properties

IUPAC Name

N-(3-benzoylphenyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-19(15-5-2-1-3-6-15)17-7-4-8-18(13-17)24-21(28)26-11-9-16(10-12-26)20-22-14-23-25-20/h1-8,13-14,16H,9-12H2,(H,24,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFRGBJBGRHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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